molecular formula C18H19N3O3 B6476261 1-{[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole CAS No. 2640980-17-0

1-{[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole

Cat. No.: B6476261
CAS No.: 2640980-17-0
M. Wt: 325.4 g/mol
InChI Key: MRWCALDRAQKXLJ-UHFFFAOYSA-N
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Description

The compound “1-{[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole” is a structurally complex molecule featuring three distinct moieties: a benzofuran ring substituted with a methoxy group at position 7, an azetidine (four-membered nitrogen-containing ring) linked via a carbonyl group, and a 2-methylimidazole core connected through a methylene bridge. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., benzimidazoles and azetidine-containing derivatives) are frequently explored for anticancer, antimicrobial, and kinase-inhibitory activities .

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-12-19-6-7-20(12)9-13-10-21(11-13)18(22)16-8-14-4-3-5-15(23-2)17(14)24-16/h3-8,13H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWCALDRAQKXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of this compound is also not explicitly known. Given its structural similarity to benzofuran and imidazole derivatives, it may interact with its targets in a similar manner. For instance, many benzofuran derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the imidazole ring is known to be sensitive to changes in pH, which could potentially influence the compound’s action.

Comparison with Similar Compounds

Core Structure Variations

  • Benzofuran vs. Benzimidazole : The target compound’s 7-methoxybenzofuran moiety introduces a fused oxygen-containing heterocycle, contrasting with simpler benzimidazole cores in compounds like 3o and 3p . Benzofuran’s electron-rich nature may enhance π-π stacking interactions compared to benzimidazole’s dual nitrogen atoms, which are more polar and capable of hydrogen bonding.

Substituent Impact on Properties

  • Methoxy Groups : The 7-methoxy group on the benzofuran (target) and the 3-methoxybenzyl group in ’s compound likely improve solubility and metabolic stability compared to halogenated analogs (e.g., 7-chloro in ) .
  • Heterocyclic Substituents : Thiophene (3p) and furan (3o) in exhibit distinct electronic profiles; thiophene’s sulfur atom may confer stronger hydrophobic interactions, while furan’s oxygen could engage in weaker dipole-dipole interactions .

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